molecular formula C44H34N4O22S6 B14317780 8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid CAS No. 111150-21-1

8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

Cat. No.: B14317780
CAS No.: 111150-21-1
M. Wt: 1163.2 g/mol
InChI Key: WGEDVAHZFPLKOR-UHFFFAOYSA-N
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Description

8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid is a complex organic compound characterized by its multiple aromatic rings and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid involves multiple steps, including the formation of intermediate compounds through reactions such as sulfonation, acylation, and amination. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could yield amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Medicine: Investigated for its potential use in drug development and diagnostic assays.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The sulfonic acid groups can form strong ionic bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid
  • This compound

Uniqueness

This compound is unique due to its specific arrangement of sulfonic acid groups and aromatic rings, which confer distinct chemical properties and reactivity. Its ability to form strong ionic and π-π interactions makes it particularly valuable in various applications.

Properties

CAS No.

111150-21-1

Molecular Formula

C44H34N4O22S6

Molecular Weight

1163.2 g/mol

IUPAC Name

8-[[4-methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

InChI

InChI=1S/C44H34N4O22S6/c1-21-6-8-25(43(51)45-31-10-12-35(73(59,60)61)29-17-27(71(53,54)55)19-37(39(29)31)75(65,66)67)15-33(21)47-41(49)23-4-3-5-24(14-23)42(50)48-34-16-26(9-7-22(34)2)44(52)46-32-11-13-36(74(62,63)64)30-18-28(72(56,57)58)20-38(40(30)32)76(68,69)70/h3-20H,1-2H3,(H,45,51)(H,46,52)(H,47,49)(H,48,50)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)

InChI Key

WGEDVAHZFPLKOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)C(=O)NC5=C(C=CC(=C5)C(=O)NC6=C7C(=CC(=CC7=C(C=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C

Origin of Product

United States

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